

Application Notes & Protocols: Sophorose Production from Sophorolipids

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Compound of Interest

Compound Name: Sophorose

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Introduction

Sophorolipids are microbial glycolipids composed of a hydrophilic **sophorose** head and a hydrophobic fatty acid tail.^{[1][2]} Produced by non-pathogenic yeasts like *Starmerella bombicola*, they are a readily available and biodegradable source for the production of **sophorose**, a disaccharide with applications in various fields, including as an inducer for cellulase production.^{[2][3][4]} This document provides detailed protocols for the production of **sophorose** from sophorolipids via acid and enzymatic hydrolysis, as well as methods for purification and quantification.

Sophorolipids exist in two main forms: a lactonic form, where the fatty acid is internally esterified, and an acidic (or open) form. The composition of a crude sophorolipid mixture can vary depending on the fermentation conditions. For efficient **sophorose** production, it is often preferable to use the acidic form, which can be obtained by optimizing fermentation or through alkaline hydrolysis of the lactonic form.

Hydrolysis of Sophorolipids for Sophorose Production

Two primary methods for cleaving the glycosidic bond between the **sophorose** moiety and the fatty acid tail are acid hydrolysis and enzymatic hydrolysis.

Acid Hydrolysis

Acid hydrolysis is a direct method for releasing **sophorose** from sophorolipids. However, it can also lead to the breakdown of **sophorose** into glucose, requiring careful control of reaction conditions to maximize **sophorose** yield.

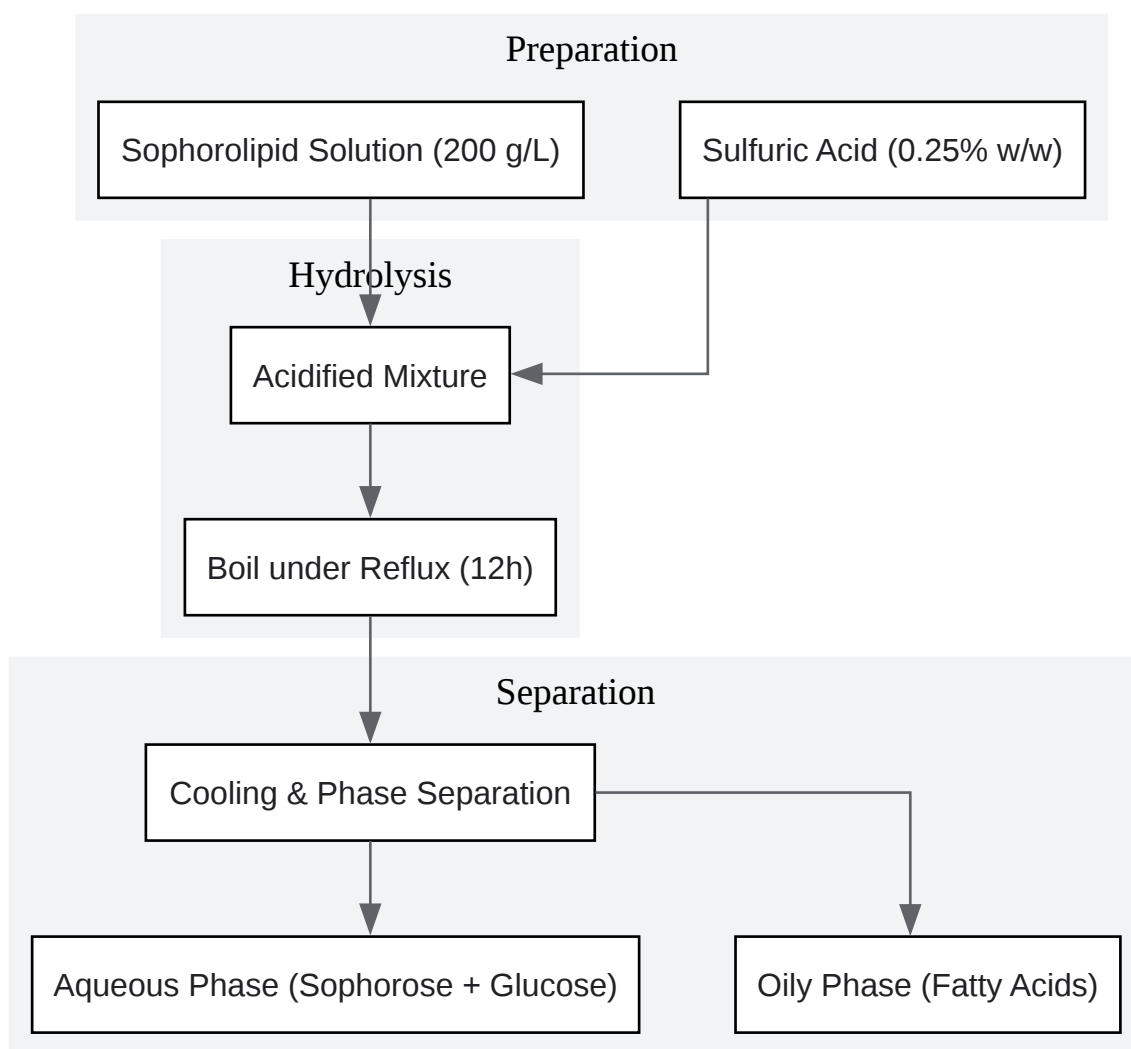
Table 1: Summary of Acid Hydrolysis Conditions and Yields

Parameter	Value	Reference
Starting Material	Acidic Sophorolipids	
Sophorolipid Conc.	200 g/L	
Acidic Compound	Sulfuric Acid (H ₂ SO ₄)	
Acid Concentration	0.25% (w/w of sophorolipids)	
Temperature	Boiling (under reflux)	
Reaction Time	12 hours	
Sophorose Yield	10.3 g/L	
Glucose Byproduct	16.6 g/L	

Experimental Protocol: Acid Hydrolysis of Sophorolipids

- Preparation of Sophorolipid Solution:
 - Prepare a 200 g/L aqueous solution of acidic sophorolipids. If starting with a mixture of lactonic and acidic forms, first perform an alkaline hydrolysis (saponification) step to convert the lactonic form to the acidic form.
- Acidification:
 - Add sulfuric acid to the sophorolipid solution to a final concentration of 0.25% relative to the weight of the sophorolipids. Other inorganic acids like hydrochloric acid, phosphoric acid, or nitric acid can also be used.
- Hydrolysis Reaction:

- Heat the mixture to boiling in a flask equipped with a reflux condenser.
- Maintain the reaction at boiling temperature with stirring for 12 hours. The reaction time can be optimized between 2 to 200 hours, and the temperature can be varied between 60°C and 110°C.
- Phase Separation:
 - After the reaction is complete, allow the mixture to cool.
 - The mixture will separate into two phases: an upper oily phase containing the fatty acids and a lower aqueous phase containing **sophorose** and glucose.
 - Separate the aqueous phase for purification and analysis.



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Figure 1. Workflow for Acid Hydrolysis of Sophorolipids.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and potentially more specific alternative to acid hydrolysis. This process typically involves a two-step approach: alkaline hydrolysis to prepare the substrate, followed by enzymatic cleavage.

Step 1: Alkaline Hydrolysis (Deacetylation and Saponification)

This initial step converts the acetylated lactonic sophorolipids into the deacetylated acidic form, which is a more suitable substrate for certain enzymes.

Experimental Protocol: Alkaline Hydrolysis

- **Dissolution:** Dissolve the crude sophorolipid mixture in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).
- **Reaction:** Stir the mixture at an elevated temperature (e.g., 50-80°C) for several hours until the lactone ring is opened and acetyl groups are removed. The reaction can be monitored by TLC or HPLC.
- **Neutralization:** After the reaction, cool the solution and neutralize it with an acid (e.g., HCl) to precipitate the acidic sophorolipids.
- **Recovery:** Collect the precipitated deacetylated acidic sophorolipids by filtration or centrifugation.

Step 2: Enzymatic Cleavage

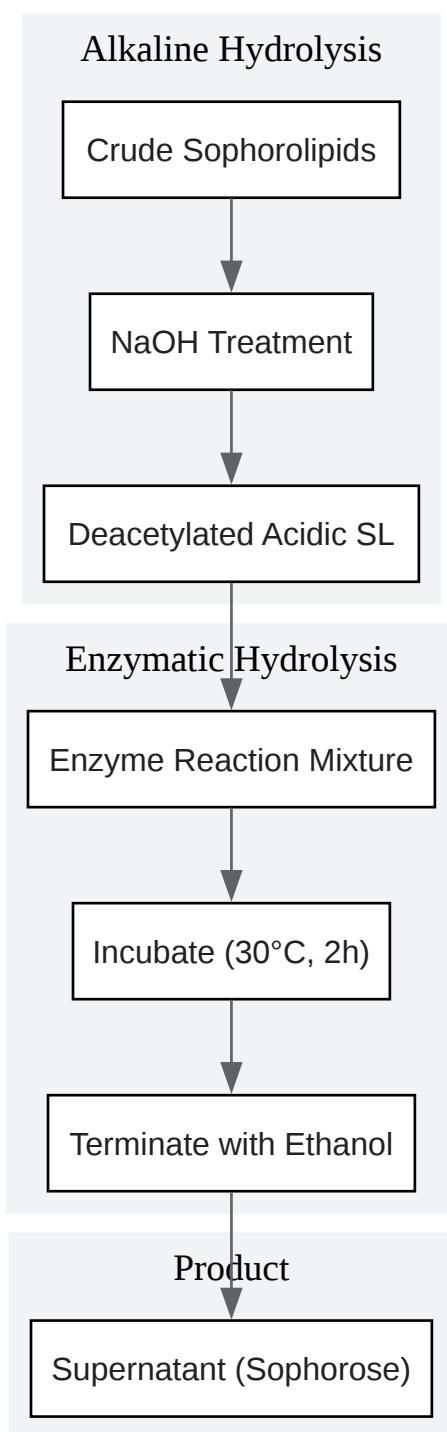
Enzymes such as hesperidinase and naringinase have been shown to be effective in cleaving the terminal glucose unit from the deacetylated acidic sophorolipid.

Table 2: Recommended Conditions for Enzymatic Hydrolysis

Parameter	Value	Reference
Substrate	Deacetylated Acidic Sophorolipid	
Enzyme	Hesperidinase or Naringinase	
Buffer	Sodium Citrate Buffer	
pH	3.5	
Temperature	30°C	
Reaction Time	2 hours (initial)	

Experimental Protocol: Enzymatic Hydrolysis

- **Substrate Preparation:** Prepare a solution of deacetylated acidic sophorolipid (e.g., 5 mM) in a suitable buffer, such as 50 mM sodium citrate, pH 3.5.
- **Enzyme Addition:** Add the enzyme (e.g., hesperidinase) to the substrate solution. The optimal enzyme concentration should be determined empirically.
- **Incubation:** Incubate the reaction mixture at 30°C with agitation for 2 hours or longer. Monitor the progress of the reaction by analyzing samples periodically via HPLC.
- **Reaction Termination:** Stop the reaction by adding a threefold volume of ethanol.
- **Product Recovery:** Centrifuge the mixture to remove any precipitate and collect the supernatant containing **sophorose** for purification.



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Figure 2. Workflow for Enzymatic Production of **Sophorose**.

Purification of Sophorose

After hydrolysis, the aqueous phase contains **sophorose**, glucose, residual salts, and other water-soluble impurities. Purification is necessary to isolate **sophorose**.

Glucose Removal by Fermentation

One method to remove glucose is to use a microorganism, such as *Saccharomyces cerevisiae*, which will selectively ferment glucose to ethanol.

Protocol: Glucose Fermentation

- Add *Saccharomyces cerevisiae* to the aqueous hydrolysate.
- Incubate under conditions suitable for fermentation.
- After fermentation is complete, remove the yeast cells by centrifugation.
- The ethanol can be removed by distillation or evaporation, leaving an aqueous solution enriched in **sophorose**.

Column Chromatography

Column chromatography is a standard method for separating sugars. Silica gel or cellulose can be used as the stationary phase.

Table 3: Column Chromatography Parameters for **Sophorose** Purification

Parameter	Stationary Phase: Silica Gel	Stationary Phase: Cellulose
Column Preparation	Slurry pack silica gel in the initial mobile phase.	Equilibrate cellulose with the mobile phase.
Sample Loading	Dissolve the sample in a minimum amount of solvent and load onto the column.	Apply the sample dissolved in the mobile phase.
Mobile Phase	Chloroform/Methanol gradients (e.g., 95:5 v/v).	Butanol/Ethanol/Water (e.g., 4:1:1 v/v/v).
Elution	Collect fractions and monitor by TLC or HPLC.	Elute with a different solvent mixture (e.g., 50:50 ethanol/water) to recover the glycans.
Fraction Analysis	Combine fractions containing pure sophorose.	Analyze eluted fractions for sophorose content.

Protocol: Silica Gel Column Chromatography

- Column Packing:
 - Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase).
 - Pour the slurry into a glass column and allow it to pack uniformly. Do not let the column run dry.
- Sample Loading:
 - Concentrate the **sophorose**-containing aqueous solution to a small volume.
 - Adsorb the concentrated sample onto a small amount of silica gel and allow it to dry.
 - Carefully add the dried sample-silica mixture to the top of the column.

- Elution:
 - Begin elution with a solvent system of low polarity (e.g., chloroform:methanol 95:5).
 - Gradually increase the polarity of the mobile phase to elute the sugars.
 - Collect fractions and analyze them using TLC or HPLC to identify the fractions containing **sophorose**.
- Product Recovery:
 - Combine the pure **sophorose** fractions and remove the solvent by rotary evaporation.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common and reliable method for the quantification of **sophorose** and glucose.

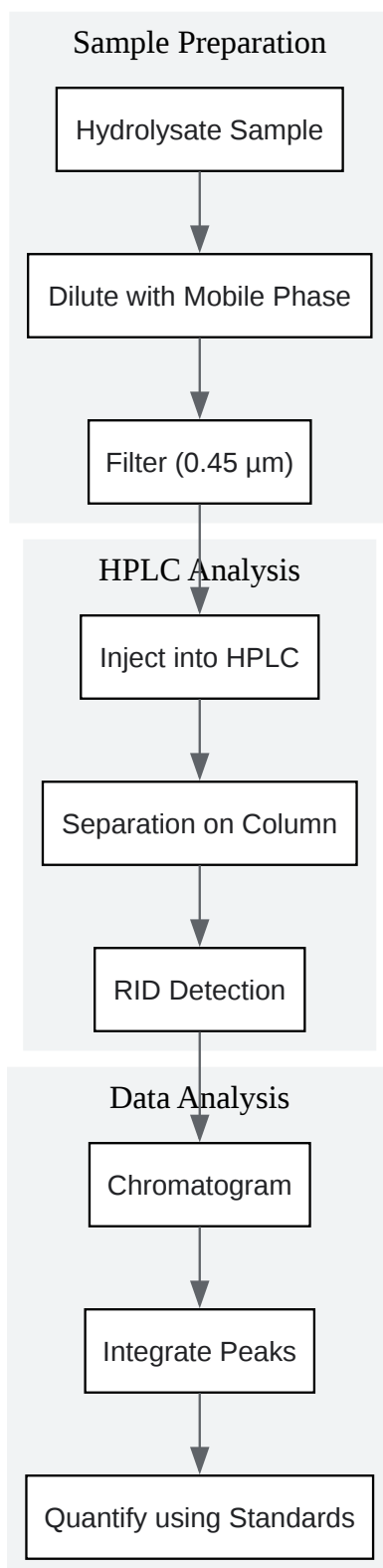
Table 4: HPLC-RID Parameters for **Sophorose** and Glucose Analysis

Parameter	Method 1	Method 2
Column	Amino Column	Hi-Plex H Column
Mobile Phase	Acetonitrile:Water (75:25 v/v)	Deionized Water
Flow Rate	0.9 mL/min	0.5 mL/min
Column Temperature	35°C	35°C
Detector	Refractive Index (RID)	Refractive Index (RID)
Reference		

Protocol: HPLC-RID Analysis

- Standard Preparation: Prepare standard solutions of **sophorose** and glucose of known concentrations in the mobile phase to generate a calibration curve.

- Sample Preparation: Dilute the samples from the hydrolysis reaction or purification fractions with the mobile phase and filter through a 0.45 μm syringe filter before injection.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
 - Inject the standards and samples.
 - Identify the peaks for **sophorose** and glucose based on their retention times compared to the standards.
- Quantification:
 - Integrate the peak areas for **sophorose** and glucose.
 - Calculate the concentration of each sugar in the samples using the calibration curve generated from the standards.



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Figure 3. General Workflow for HPLC-RID Quantification of **Sophorose**.

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